[(2,6-Dimethylphenyl)methyl]boronic acid
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Overview
Description
[(2,6-Dimethylphenyl)methyl]boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a 2,6-dimethylphenyl group, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(2,6-Dimethylphenyl)methyl]boronic acid can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow processes to enhance efficiency and yield. These methods may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
[(2,6-Dimethylphenyl)methyl]boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and aryl or vinyl halides in the presence
Properties
Molecular Formula |
C9H13BO2 |
---|---|
Molecular Weight |
164.01 g/mol |
IUPAC Name |
(2,6-dimethylphenyl)methylboronic acid |
InChI |
InChI=1S/C9H13BO2/c1-7-4-3-5-8(2)9(7)6-10(11)12/h3-5,11-12H,6H2,1-2H3 |
InChI Key |
MREYQUSJJCGJDK-UHFFFAOYSA-N |
Canonical SMILES |
B(CC1=C(C=CC=C1C)C)(O)O |
Origin of Product |
United States |
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